SR-12062
Description
SR-12062 is a small-molecule, indole-based full agonist of Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor implicated in neurological and gastrointestinal disorders. Discovered through structural optimization of a partial agonist scaffold, this compound demonstrates potent activation of NTSR1 with an EC50 of 2 μM and full efficacy (Emax = 100%) in intracellular Ca<sup>2+</sup> mobilization assays . Its development marks a significant advancement in non-peptide NTSR1 modulation, offering a 90-fold improvement in potency over the parent compound (EC50 = 178 μM, Emax = 17%) and validating indole derivatives as a robust chemotype for receptor activation .
Structurally, this compound features a leucine residue at the α-carbon with L-configuration and strategic modifications at the 1-, 5-, and 6-positions of the indole core.
Properties
CAS No. |
1623019-77-1 |
|---|---|
Molecular Formula |
C25H25N3O3 |
Molecular Weight |
415.493 |
IUPAC Name |
(2-(5-(quinolin-3-yl)-1H-indol-1-yl)acetyl)-L-leucine |
InChI |
InChI=1S/C25H25N3O3/c1-16(2)11-22(25(30)31)27-24(29)15-28-10-9-19-12-17(7-8-23(19)28)20-13-18-5-3-4-6-21(18)26-14-20/h3-10,12-14,16,22H,11,15H2,1-2H3,(H,27,29)(H,30,31)/t22-/m0/s1 |
InChI Key |
FPIZUBHJQMKCPU-QFIPXVFZSA-N |
SMILES |
O=C(N[C@@H](CC(C)C)C(O)=O)CN1C=CC2=C1C=CC(C3=CC4=CC=CC=C4N=C3)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SR-12062; SR 12062; SR12062; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The optimization of SR-12062 involved systematic SAR studies on indole derivatives. Below is a comparative analysis of this compound and its analogs:
| Compound ID | Structural Features | EC50 (μM) | Emax (%) | Key Modifications |
|---|---|---|---|---|
| Compound 1 | D-leucine configuration; unmodified indole | 178 | 17 | Parent compound; partial agonist |
| Compound 7 | L-leucine configuration; minor indole edits | 15 | 65 | Stereochemical inversion at α-carbon |
| This compound | L-leucine; 1-,5-,6-position indole edits | 2 | 100 | Full indole optimization |
Analysis of Critical Improvements:
Stereochemistry :
- The switch from D-leucine (Compound 1) to L-leucine (Compound 7) improved potency by ~12-fold (EC50 from 178 μM to 15 μM) and efficacy from 17% to 65%, underscoring the role of stereochemistry in receptor interaction .
Indole Core Modifications :
- Further substitutions at the 1-, 5-, and 6-positions of the indole ring in this compound reduced EC50 to 2 μM and achieved full agonism (Emax = 100%). These edits likely enhance hydrophobic interactions and hydrogen bonding with NTSR1’s extracellular loops .
Efficacy vs. Potency :
- While Compound 7 showed moderate potency (EC50 = 15 μM), its efficacy (65%) remained suboptimal. This compound’s structural refinements resolved this limitation, achieving both high potency and full efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
